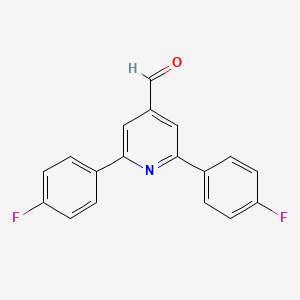

2,6-Bis(4-fluorophenyl)isonicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H11F2NO |

|---|---|

Molecular Weight |

295.3 g/mol |

IUPAC Name |

2,6-bis(4-fluorophenyl)pyridine-4-carbaldehyde |

InChI |

InChI=1S/C18H11F2NO/c19-15-5-1-13(2-6-15)17-9-12(11-22)10-18(21-17)14-3-7-16(20)8-4-14/h1-11H |

InChI Key |

OAFJRXYLCZDALT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)F)C=O)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,6 Bis 4 Fluorophenyl Isonicotinaldehyde

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 2,6-Bis(4-fluorophenyl)isonicotinaldehyde suggests a disconnection at the carbon-carbon bonds between the pyridine (B92270) ring and the two 4-fluorophenyl groups. This approach points to key precursors such as a 2,6-dihalo-4-formylpyridine and a (4-fluorophenyl)boronic acid or a similar organometallic reagent. This strategy simplifies the complex target molecule into more readily available starting materials.

Another viable retrosynthetic pathway involves the late-stage introduction of the aldehyde group. In this scenario, the primary disconnection would still be at the aryl-pyridine bonds, leading to a 2,6-bis(4-fluorophenyl)pyridine intermediate. This intermediate could then be traced back to a simpler pyridine precursor and 4-fluorophenyl organometallic reagents. The aldehyde functionality could be introduced from a precursor group at the 4-position, such as a methyl or hydroxymethyl group, through oxidation.

Direct Synthetic Routes

The direct synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and challenges. These methods primarily focus on the construction of the diarylpyridine core and the subsequent or concurrent introduction of the aldehyde functional group.

Palladium-Catalyzed Cross-Coupling Reactions at Pyridine Positions

A predominant strategy for the synthesis of 2,6-diarylpyridines involves palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose due to its high functional group tolerance and generally good yields. rsc.orgresearchgate.net This reaction typically involves the coupling of a dihalopyridine with an arylboronic acid in the presence of a palladium catalyst and a base.

For the synthesis of the 2,6-bis(4-fluorophenyl)pyridine core, a 2,6-dihalopyridine, such as 2,6-dichloropyridine (B45657) or 2,6-dibromopyridine, can be reacted with (4-fluorophenyl)boronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side products. The reactivity of the halogen atoms (I > Br > Cl) plays a significant role in the reaction conditions required.

| Catalyst Precursor | Ligand | Base | Solvent | Yield (%) |

| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | High |

| Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | Good |

| Pd(PPh3)4 | - | Na2CO3 | DME/H2O | Moderate to Good |

| This table presents typical conditions for Suzuki-Miyaura coupling reactions for the synthesis of diarylpyridines and is illustrative. Specific yields for 2,6-Bis(4-fluorophenyl)pyridine would require experimental data. |

Functionalization of Isonicotinaldehyde Scaffolds

An alternative approach is to start with a pre-functionalized pyridine ring, such as isonicotinaldehyde or a protected derivative. This strategy involves the direct C-H arylation of the pyridine ring at the 2 and 6 positions. While synthetically attractive due to its atom economy, direct C-H functionalization of pyridines can be challenging due to the inherent electronic properties of the ring.

One method to achieve this is through the use of pyridine N-oxides. The N-oxide activates the pyridine ring, facilitating electrophilic attack at the C2 and C6 positions. Palladium-catalyzed direct arylation of pyridine N-oxides with arylboronic acids or other organometallic reagents has been shown to be an effective method for the synthesis of 2-aryl and 2,6-diarylpyridine N-oxides. rsc.orgarkat-usa.org The N-oxide can then be removed by reduction to yield the desired diarylpyridine.

Another strategy involves the temporary dearomatization of the pyridine ring to facilitate nucleophilic attack. This can be achieved by reacting the pyridine with an activating group, which can then be removed after the desired functionalization has been achieved.

Oxidation and Reduction Pathways for Aldehyde Functional Group Introduction

When the synthetic strategy involves the late-stage introduction of the aldehyde, a common precursor is a 4-methyl-2,6-diarylpyridine. The methyl group can be oxidized to an aldehyde using a variety of oxidizing agents. Common reagents for this transformation include selenium dioxide (SeO2), chromium trioxide (CrO3), or potassium permanganate (B83412) (KMnO4). The choice of oxidant and reaction conditions is critical to avoid over-oxidation to the carboxylic acid or degradation of the pyridine ring.

Alternatively, a 2,6-diaryl-4-(hydroxymethyl)pyridine can serve as the precursor. This alcohol can be oxidized to the aldehyde under milder conditions, for example, using manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. This two-step approach, involving the introduction of a hydroxymethyl group followed by oxidation, can offer better control and higher yields of the desired aldehyde.

Chemo- and Regioselectivity in Synthesis

Achieving high chemo- and regioselectivity is a critical aspect of the synthesis of this compound.

In palladium-catalyzed cross-coupling reactions with dihalopyridines, the reactivity of the halogen atoms can be exploited to achieve selective mono- or diarylation. For instance, in a 2-bromo-6-chloropyridine, the more reactive bromo position can be selectively functionalized first, followed by a second coupling at the chloro position. When using 2,6-dihalopyridines, controlling the stoichiometry of the boronic acid and the reaction conditions is essential to favor the desired diarylated product over the monoarylated intermediate.

In the case of direct C-H functionalization of pyridine N-oxides, the regioselectivity is generally directed to the C2 and C6 positions due to the electronic influence of the N-oxide group. arkat-usa.org However, the presence of substituents on the pyridine ring can influence the regiochemical outcome. For the synthesis of a symmetrically 2,6-disubstituted pyridine, starting with an unsubstituted or 4-substituted pyridine N-oxide is ideal.

When introducing the aldehyde group via oxidation of a 4-methyl group, chemoselectivity is a key consideration. The oxidizing agent must be selective for the methyl group without affecting the pyridine ring or the fluorophenyl substituents. Milder oxidation methods are often preferred to prevent unwanted side reactions.

Scalability and Efficiency of Synthetic Protocols

Direct C-H functionalization routes offer high atom economy, which is an attractive feature for scalable synthesis. However, these reactions can sometimes require harsh conditions or expensive catalysts, which may limit their industrial applicability. Further process development is often required to optimize these routes for large-scale production.

Advanced Structural Elucidation and Spectroscopic Characterization of 2,6 Bis 4 Fluorophenyl Isonicotinaldehyde

High-Resolution Mass Spectrometry for Molecular Formula ValidationA high-resolution mass spectrum, which would provide an exact mass measurement to unequivocally validate the molecular formula of 2,6-Bis(4-fluorophenyl)isonicotinaldehyde, is not publicly documented.

While general principles of these analytical techniques and data for structurally related but distinct compounds are widely available, the strict requirement to focus solely on this compound prevents the use of such information. The creation of a scientifically accurate article with detailed findings and data tables as requested is therefore not possible based on the currently accessible information.

Chemical Reactivity and Mechanistic Transformation Pathways of 2,6 Bis 4 Fluorophenyl Isonicotinaldehyde

Reactions at the Aldehyde Moiety

The aldehyde functional group is a primary site of reactivity in 2,6-Bis(4-fluorophenyl)isonicotinaldehyde, readily undergoing derivatization, oxidation, and reduction reactions.

Derivatization Reactions (e.g., Imine, Hydrazone, Oxime Formation)

The aldehyde group serves as an electrophilic center, making it susceptible to nucleophilic attack by primary amines and their derivatives. These condensation reactions are fundamental in constructing more complex molecular architectures.

Imine Formation: The reaction with primary amines leads to the formation of imines, also known as Schiff bases. This transformation typically proceeds under mild, often acid-catalyzed, conditions where the initial addition of the amine to the carbonyl is followed by the elimination of a water molecule. The general mechanism involves protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack of the amine, dehydration, and deprotonation to yield the imine.

Hydrazone Formation: Similarly, the reaction with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine) yields hydrazones. This reaction is a reliable method for the characterization and derivatization of aldehydes and proceeds via a mechanism analogous to imine formation. The resulting hydrazones can be stable compounds or can serve as intermediates for further transformations, such as in the Wolff-Kishner reduction.

Oxime Formation: Treatment of this compound with hydroxylamine (B1172632) results in the formation of the corresponding oxime. This reaction is also acid-catalyzed and involves the nucleophilic addition of hydroxylamine to the aldehyde, followed by dehydration. The resulting oximes are crystalline solids and are often used for the purification and characterization of aldehydes.

Table 1: Derivatization Reactions of the Aldehyde Moiety

| Derivative | Reagent | Product |

|---|---|---|

| Imine | Primary Amine (R-NH₂) | 2,6-Bis(4-fluorophenyl)-4-(iminomethyl)pyridine derivative |

| Hydrazone | Hydrazine (H₂N-NH₂) | 2,6-Bis(4-fluorophenyl)-4-(hydrazonomethyl)pyridine |

| Oxime | Hydroxylamine (H₂N-OH) | This compound oxime |

Selective Oxidation and Reduction Reactions

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the other functional groups in the molecule.

Selective Oxidation: The aldehyde can be smoothly oxidized to the corresponding carboxylic acid, 2,6-bis(4-fluorophenyl)isonicotinic acid. A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution (a complex of Cu²⁺). The choice of oxidant is crucial to avoid unwanted side reactions on the pyridine (B92270) or fluorophenyl rings. For instance, strong oxidants under harsh conditions might lead to the degradation of the pyridine ring.

Selective Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (2,6-bis(4-fluorophenyl)pyridin-4-yl)methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for its milder nature and higher chemoselectivity, as it typically does not reduce other functional groups present in the molecule under standard conditions. Catalytic hydrogenation using reagents like H₂ over a palladium catalyst can also be employed.

Table 2: Selective Oxidation and Reduction of the Aldehyde Moiety

| Reaction | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄, Tollens' reagent | 2,6-Bis(4-fluorophenyl)isonicotinic acid |

| Reduction | NaBH₄, LiAlH₄, H₂/Pd | (2,6-Bis(4-fluorophenyl)pyridin-4-yl)methanol |

Reactivity of the Pyridine Core

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic and Nucleophilic Aromatic Substitution on Pyridine

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.com When such reactions do occur, they typically require harsh conditions and proceed at the C-3 and C-5 positions, which are meta to the nitrogen atom. youtube.com This is because the intermediates formed by attack at these positions are less destabilized than those formed by attack at the C-2, C-4, or C-6 positions. However, the presence of the two bulky 4-fluorophenyl groups at the 2- and 6-positions, as well as the aldehyde group at the 4-position, further deactivates the ring and sterically hinders electrophilic attack. Therefore, electrophilic substitution on the pyridine core of this molecule is expected to be very difficult.

Nucleophilic Aromatic Substitution: In contrast, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. stackexchange.com In the case of this compound, the 2- and 6-positions are already substituted. While the 4-position bears an aldehyde group, which is not a typical leaving group, a nucleophilic attack at this position is a key step in many reactions of the aldehyde itself. If a good leaving group were present at the 3- or 5-positions, nucleophilic substitution could potentially occur, although this is less common than at the ortho and para positions.

N-Alkylation and N-Oxidation Reactions

N-Alkylation: The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a nucleophile and undergo N-alkylation with alkyl halides or other alkylating agents. This reaction results in the formation of a pyridinium (B92312) salt. The reaction of this compound with an alkyl halide, such as methyl iodide, would yield the corresponding N-alkylpyridinium iodide. This modification can significantly alter the electronic properties and solubility of the molecule.

N-Oxidation: The pyridine nitrogen can also be oxidized to form a pyridine N-oxide. Common oxidizing agents for this purpose include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting N-oxide, this compound N-oxide, exhibits altered reactivity compared to the parent pyridine. The N-oxide group is electron-donating through resonance and can activate the C-2 and C-4 positions towards electrophilic attack. However, the steric hindrance from the adjacent 4-fluorophenyl groups might influence the feasibility of this reaction. researchgate.net

Table 3: Reactions at the Pyridine Core

| Reaction | Reagent(s) | Product |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-2,6-bis(4-fluorophenyl)isonicotinaldehydium salt |

| N-Oxidation | H₂O₂/CH₃COOH, m-CPBA | This compound N-oxide |

Reactivity of the Fluorophenyl Moieties

The two 4-fluorophenyl rings are also sites for potential chemical modification, primarily through electrophilic aromatic substitution. The fluorine atom, being an electronegative yet ortho-, para-directing group, influences the regioselectivity of these reactions. Fluorine deactivates the ring towards electrophilic attack compared to benzene (B151609) due to its inductive electron-withdrawing effect. However, it directs incoming electrophiles to the positions ortho and para to itself through resonance stabilization of the intermediate carbocation.

Aromatic Substitution Patterns on 4-Fluorophenyl Rings

The chemical behavior of the 4-fluorophenyl substituents in this compound is predominantly characterized by electrophilic and nucleophilic aromatic substitution reactions. The fluorine atom, being an ortho-, para-directing deactivator for electrophilic substitutions and an activator for nucleophilic substitutions, significantly influences the regioselectivity of these reactions.

In the context of electrophilic aromatic substitution , the fluorine atom deactivates the ring towards electrophiles due to its inductive electron-withdrawing effect. However, its lone pairs can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. In the case of the 4-fluorophenyl rings, the para position is already substituted. Consequently, electrophilic attack is directed to the positions ortho to the fluorine atom (positions 3 and 5 of the fluorophenyl ring).

Conversely, for nucleophilic aromatic substitution (SNA r) , the fluorine atom acts as an activating group. The pyridine ring, being an electron-withdrawing group, enhances the susceptibility of the attached fluorophenyl rings to nucleophilic attack. Nucleophilic aromatic substitution on pyridines and related heterocycles typically occurs at the positions ortho and para to the nitrogen atom. stackexchange.comechemi.comyoutube.com In this molecule, the 4-fluorophenyl groups are at the 2 and 6 positions of the pyridine ring, which are inherently electron-deficient. This electronic characteristic, coupled with the activating effect of the fluorine atom on the phenyl ring, suggests that the 4-fluorophenyl rings would be susceptible to nucleophilic attack, particularly at the carbon atom bearing the fluorine.

The regioselectivity of such reactions can be influenced by the nature of the substituent on the pyridine ring. For instance, in studies on 3-substituted 2,6-dichloropyridines, the steric and electronic properties of the substituent at the 3-position were found to direct the regioselectivity of nucleophilic aromatic substitution. researchgate.net While the aldehyde group in this compound is at the 4-position of the pyridine ring, its electron-withdrawing nature would further decrease the electron density on the pyridine ring and, by extension, on the attached fluorophenyl rings, thereby facilitating nucleophilic attack.

Interactive Table: Predicted Regioselectivity of Aromatic Substitution on the 4-Fluorophenyl Rings

| Reaction Type | Reagent Type | Predicted Position of Attack | Rationale |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺, Br⁺) | Ortho to Fluorine | Fluorine is an ortho, para-director. Para position is blocked. |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, R₂NH) | Carbon bearing Fluorine | Fluorine is an activating group for SNAr, and the pyridine ring is electron-withdrawing. |

Functionalization and Derivatization via C-F Bond Activation

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, transition metal-mediated C-F bond activation has emerged as a powerful tool for the functionalization of fluoroaromatics. mdpi.comresearchgate.net This approach allows for the transformation of the C-F bond into new carbon-carbon or carbon-heteroatom bonds.

For this compound, functionalization via C-F bond activation would primarily occur at the 4-position of the phenyl rings. This process typically involves the oxidative addition of the C-F bond to a low-valent transition metal center. nih.govrsc.org The choice of the transition metal is crucial, with nickel complexes often being effective for C-F bond activation, while platinum is generally more suited for C-H bond activation. york.ac.uk

Theoretical and experimental studies have shown that in fluoroaromatics, C-F bond activation can compete with C-H bond activation. The outcome is dependent on the metal, ligands, and the specific fluorine substitution pattern on the aromatic ring. nih.gov For the 4-fluorophenyl groups in the target molecule, the C-F bond is a primary site for such transition metal-catalyzed reactions. These reactions can lead to a variety of derivatives, including cross-coupling products where the fluorine atom is replaced by alkyl, aryl, or other functional groups.

Recent advancements have also explored metal-free methods for C-F bond activation, although these are less common. mdpi.com Additionally, photocatalytic systems are being developed that can reduce C-F bonds under mild conditions, generating carbon-centered radicals that can be trapped for further reactions. nih.gov

The presence of the pyridine nitrogen and the aldehyde group can also influence the C-F bond activation process. The nitrogen atom can coordinate to the metal catalyst, potentially directing the catalytic activity towards the C-F bonds of the attached phenyl rings.

Interactive Table: Potential C-F Bond Activation Reactions

| Catalyst Type | Reaction | Potential Product |

| Nickel(0) complexes | Cross-coupling with organozinc reagents | 2,6-Bis(4-alkyl/aryl-phenyl)isonicotinaldehyde |

| Palladium complexes | Hydrodefluorination with a hydride source | 2,6-Diphenylisonicotinaldehyde |

| Rhodium complexes | Borylation | 2,6-Bis(4-borylphenyl)isonicotinaldehyde |

Derivatization and Analogue Synthesis for Structure Function Relationship Studies

Systematic Structural Modifications of the Isonicotinaldehyde Backbone

Research into related 2,6-disubstituted pyridine (B92270) derivatives has shown that the central heterocyclic ring is a key component for various biological activities, including the inhibition of β-amyloid aggregation. nih.gov In these studies, the 2,6-diaminopyridine (B39239) moiety was identified as a critical element for activity, suggesting that replacing the aldehyde group and the phenyl rings with other functionalities can lead to different biological outcomes. nih.gov For instance, the synthesis of 2,6-diaryl-substituted pyridines as bioisosteres of terpyridine has been explored for antitumor activities, indicating that the number and nature of aryl groups are critical for their biological effects. nih.gov

Systematic modifications often involve:

Alteration of the C4 substituent: The aldehyde group at the C4 position is a key functional handle. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to various other functional groups such as esters, amides, or heterocycles. Each modification alters the electronic properties and hydrogen bonding capabilities of the molecule. For example, the conversion of an aldehyde to an oxime or a hydrazone introduces new hydrogen bond donors and acceptors.

Introduction of substituents on the pyridine ring: Adding substituents to the 3- and 5-positions of the pyridine ring can influence the molecule's conformation and electronic distribution. Electron-donating or electron-withdrawing groups can modulate the pKa of the pyridine nitrogen and affect its potential interactions.

Replacement of the pyridine core: Replacing the pyridine ring with other heterocyclic systems, such as pyrazine (B50134), can also impact activity. Studies comparing 2,6-diphenylpyrazine (B1267240) derivatives to their pyridine analogues found that the pyrazine ring promoted cytotoxicity. nih.gov

These systematic changes allow for a detailed mapping of the structure-activity relationship (SAR), providing a rational basis for the design of more potent and selective compounds. nih.gov

Exploration of Varying Fluorophenyl Substituents and Isomers

The two 4-fluorophenyl groups at the 2- and 6-positions are critical pharmacophoric elements. The fluorine atoms can engage in hydrogen bonding and other non-covalent interactions, and their position on the phenyl ring is crucial for optimal binding to target proteins.

Structure-activity relationship studies on related compounds have demonstrated the importance of the fluorine substituent's location. For instance, in a series of HIF-1 inhibitors, monofluoro-substituted compounds were evaluated, with the ortho-substituted derivative showing better inhibitory activity than the meta and para isomers. nih.gov This highlights that even subtle changes in the position of the fluorine atom can have a significant impact on biological activity.

Key areas of exploration include:

Positional Isomerism: Moving the fluorine atom from the para (4-position) to the meta (3-position) or ortho (2-position) on the phenyl rings can drastically alter the molecule's electronic surface and steric profile. This can affect how the molecule fits into a binding pocket and interacts with specific amino acid residues.

Substitution Pattern: Replacing the fluorine atom with other halogens (Cl, Br, I) or with different electron-donating or electron-withdrawing groups (e.g., methoxy, trifluoromethyl) allows for the probing of electronic and steric effects. Studies on various pyridine derivatives have shown that the presence and position of groups like -OMe, -OH, and -C=O can enhance antiproliferative activity, whereas halogen atoms or bulky groups sometimes lead to lower activity. mdpi.com

Bioisosteric Replacement: The entire fluorophenyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) to explore different spatial and electronic properties.

The table below summarizes hypothetical modifications to the fluorophenyl groups and the expected impact on structure-function relationships based on general medicinal chemistry principles.

| Modification | Rationale | Predicted Impact on Activity |

| Positional Isomers | ||

| 2-Fluorophenyl | Alter steric hindrance and electronic interactions near the pyridine core. | May decrease activity due to steric clash or altered binding interactions. |

| 3-Fluorophenyl | Modify the dipole moment and hydrogen bonding capabilities. | Activity may be retained, increased, or decreased depending on the target's specific requirements. |

| Halogen Substitution | ||

| 4-Chlorophenyl | Increase lipophilicity and introduce a larger substituent. | Potentially similar or slightly reduced activity compared to fluoro, depending on steric tolerance. |

| 4-Bromophenyl | Further increase lipophilicity and polarizability. | May lead to enhanced binding through halogen bonding but could also introduce unfavorable steric bulk. |

| Other Substituents | ||

| 4-Methoxyphenyl | Introduce a hydrogen bond acceptor and an electron-donating group. | Could enhance activity if a hydrogen bond acceptor is favored in the binding site. |

| 4-(Trifluoromethyl)phenyl | Add a strong electron-withdrawing group and increase lipophilicity. | May alter electronic interactions significantly; impact on activity is target-dependent. |

| Ring Replacement | ||

| Pyridyl | Introduce a nitrogen atom for potential hydrogen bonding and altered electronics. | Can lead to significant changes in activity and selectivity. |

| Thienyl | Replace the phenyl ring with a five-membered heterocycle. | Alters the geometry and electronic distribution of the molecule. |

Design and Synthesis of Conformationally Constrained Analogues

The 2,6-diarylpyridine scaffold possesses a degree of conformational flexibility due to the rotation around the single bonds connecting the pyridine and phenyl rings. This flexibility can be advantageous for adapting to a binding site, but it can also be entropically unfavorable. Designing conformationally constrained analogues, where the rotation of the phenyl rings is restricted, can lock the molecule into a bioactive conformation, potentially leading to increased potency and selectivity. semanticscholar.org

Strategies to achieve conformational constraint include:

Bridging the Phenyl Rings: Introducing an atom or a small group to link the two phenyl rings can create a rigid, tricyclic system. The nature and length of the linker are critical for achieving the desired geometry.

Introducing Bulky Substituents: Placing bulky groups at the ortho-positions of the phenyl rings or at the 3- and 5-positions of the pyridine ring can sterically hinder rotation and favor a particular conformation.

Incorporating Ring Systems: Fusing the phenyl rings with other ring systems can create rigid, planar structures. For example, replacing a phenyl ring with a naphthalene (B1677914) system can restrict conformational freedom.

One approach in related fields is the use of different heterocyclic cores to fix the orientation of the aryl rings. For instance, a rigid pyridine linker has been used to fix the cis-orientation of two aryl rings in the design of tubulin polymerization inhibitors. nih.govsemanticscholar.org Similarly, 4,6-diaryl pyrimidones have been synthesized as constrained chalcone (B49325) analogues. researchgate.net These strategies demonstrate the principle of using a central scaffold to control the spatial arrangement of peripheral groups.

Development of Hybrid Molecules Incorporating Other Functional Moieties

Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, better efficacy, or a dual mode of action. mdpi.com The 2,6-Bis(4-fluorophenyl)isonicotinaldehyde scaffold can be linked to other functional moieties known to interact with specific biological targets.

The pyridine scaffold is a common component in hybrid molecules due to its versatile chemistry and presence in many bioactive compounds. dovepress.com For example, hybrid molecules have been developed by combining pyridine or pyrimidine (B1678525) scaffolds with purines, chalcones, and urea (B33335) moieties to target various diseases. mdpi.comnih.govmdpi.com

Examples of potential hybrid molecule strategies include:

Linking to DNA-binding agents: The isonicotinaldehyde group can be used as a chemical handle to attach moieties that are known to interact with DNA.

Combining with enzyme inhibitors: The core structure can be conjugated with functional groups that are known to inhibit specific enzymes, potentially leading to a dual-action agent.

Attaching to targeting ligands: The molecule can be linked to a ligand that recognizes a specific receptor on the surface of target cells, thereby concentrating the compound at its site of action.

The synthesis of these hybrid molecules often involves multi-step reaction sequences, utilizing coupling reactions like Suzuki coupling to connect different aromatic fragments. nih.govmdpi.com For instance, a pyridine–pyrimidine hybrid has been synthesized and shown to have inhibitory effects against various cancer cell lines. dovepress.com This approach allows for the creation of diverse chemical libraries for biological screening.

Coordination Chemistry and Metal Complexation Studies of 2,6 Bis 4 Fluorophenyl Isonicotinaldehyde

Ligand Design and Coordination Modes

The molecular architecture of 2,6-Bis(4-fluorophenyl)isonicotinaldehyde is intentionally designed to offer versatile coordination behavior. The central pyridine (B92270) nitrogen atom serves as a primary Lewis basic site for metal coordination. Additionally, the aldehyde group at the 4-position can participate in coordination, although typically after transformation into a more suitable coordinating group like an oxime or hydrazone, or it can be used to link to other molecules, thereby extending the structural complexity.

The two 4-fluorophenyl substituents at the 2- and 6-positions play a crucial role in modulating the electronic properties and steric profile of the ligand. The electron-withdrawing nature of the fluorine atoms influences the electron density on the pyridine ring, which in turn affects the strength of the metal-ligand bond. Sterically, these bulky phenyl groups can direct the geometry of the resulting metal complexes, preventing the formation of simple homoleptic structures and favoring specific isomers.

Common coordination modes for ligands with a 2,6-disubstituted pyridine core involve the nitrogen atom of the pyridine ring acting as a monodentate ligand or, more frequently, as part of a multidentate chelate. When functionalized, the groups at the 2 and 6 positions can also engage in coordination, leading to a pincer-like tridentate binding mode. For this compound itself, coordination is primarily expected through the pyridine nitrogen. However, its derivatives, where the aldehyde is modified, could exhibit more complex, multidentate coordination behavior.

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of metal ion (e.g., cobalt(II), nickel(II), copper(II), zinc(II)) and the counter-anion can significantly influence the structure and properties of the final product. nih.gov

Spectroscopic techniques are indispensable for the characterization of these new compounds.

Infrared (IR) Spectroscopy: Provides evidence of coordination by showing shifts in the vibrational frequencies of the pyridine ring and the aldehyde C=O group upon complexation.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): For diamagnetic complexes (e.g., with Zn(II)), NMR spectroscopy is a powerful tool to elucidate the structure in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination confirm the metal-ligand interaction. ¹⁹F NMR is particularly useful for probing the electronic environment of the fluorophenyl groups. nih.gov

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complexes. Both metal-centered (d-d transitions) and ligand-to-metal or metal-to-ligand charge transfer bands can be observed, providing insight into the coordination geometry and the nature of the metal-ligand bonding. nih.gov

Mass Spectrometry: Confirms the molecular weight and stoichiometry of the synthesized complexes.

Stoichiometry and Geometrical Isomerism in Metal-Ligand Adducts

The stoichiometry of the resulting metal-ligand adducts is influenced by factors such as the metal-to-ligand ratio used in the synthesis, the coordination number preference of the metal ion, and the steric hindrance imposed by the bulky fluorophenyl groups. Common stoichiometries for pyridine-based ligands include 1:1, 1:2, and 2:2 (metal:ligand).

Geometrical isomerism is a key feature in the coordination chemistry of substituted pyridines. wikipedia.org For square planar or octahedral complexes with monodentate ligands, cis and trans isomers are possible. The steric bulk of the 2,6-substituents in this compound would likely favor the formation of trans isomers in complexes with a [ML₂X₂] or [ML₂X₄] formulation to minimize steric repulsion. wikipedia.org The specific geometry adopted (e.g., tetrahedral, square planar, or octahedral) is determined by the electronic configuration of the transition metal ion and the ligand field strength. nih.gov

Investigation of Electronic and Magnetic Properties of Complexes

The electronic properties of the complexes are largely dictated by the interplay between the metal d-orbitals and the ligand orbitals. The fluorophenyl groups, being electron-withdrawing, can affect the ligand field splitting energy (Δ), which is the energy difference between the d-orbitals in a given geometry. bellevuecollege.edu This energy can be determined from UV-Visible spectroscopy.

For complexes with unpaired electrons (paramagnetic complexes), such as those of Co(II), Ni(II), and Cu(II), magnetic susceptibility measurements are crucial. nih.gov These measurements provide the effective magnetic moment (µ_eff), which helps in determining the number of unpaired electrons and thus the spin state and coordination geometry of the metal center. For instance, octahedral Ni(II) complexes are typically paramagnetic with two unpaired electrons, while square planar Ni(II) complexes are often diamagnetic. mdpi.com

Table 1: Expected Properties of Transition Metal Complexes with this compound

| Metal Ion | Possible Geometry | Expected Spin State | Magnetic Property |

|---|---|---|---|

| Co(II) | Tetrahedral/Octahedral | High Spin | Paramagnetic |

| Ni(II) | Square Planar/Octahedral | Low/High Spin | Diamagnetic/Paramagnetic |

| Cu(II) | Distorted Octahedral/Square Planar | High Spin | Paramagnetic |

| Zn(II) | Tetrahedral | N/A | Diamagnetic |

This table is predictive and based on the general coordination chemistry of the respective metal ions with pyridine-based ligands.

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The structure of this compound makes it a promising candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. To be used as a linker in these extended structures, the aldehyde group would typically need to be converted into a carboxylate or other multitopic coordinating group. For instance, oxidation of the aldehyde to a carboxylic acid would yield a ligand capable of bridging multiple metal centers to form 1D, 2D, or 3D networks. researchgate.net

Coordination polymers constructed from this ligand or its derivatives could also exhibit interesting properties. The pyridine nitrogen, combined with other donor sites, can link metal ions into chains, layers, or more complex three-dimensional structures. mdpi.com The specific topology of the resulting polymer would depend on the coordination preference of the metal and the geometry of the ligand.

Photophysical and Photochemical Properties of 2,6 Bis 4 Fluorophenyl Isonicotinaldehyde and Its Derivatives

UV-Vis Absorption and Fluorescence Spectroscopy in Various Media

The interaction of 2,6-bis(4-fluorophenyl)pyridine derivatives with light is fundamentally governed by their electronic structure. UV-Vis absorption spectroscopy reveals the energies of electronic transitions from the ground state to excited states, while fluorescence spectroscopy provides insights into the radiative decay process from the lowest singlet excited state back to the ground state. These properties are highly sensitive to the surrounding environment, particularly the polarity of the solvent.

The absorption and emission spectra of 2,6-diarylpyridine derivatives are influenced by the polarity of the solvent, a phenomenon known as solvatochromism. The electronic transitions in these molecules, typically π → π* and n → π* transitions, are affected by solute-solvent interactions. researchgate.net For instance, in polar solvents, the absorption and emission bands may shift to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift) compared to non-polar solvents. biointerfaceresearch.com

This behavior is often indicative of an intramolecular charge transfer (ICT) character in the excited state. researchgate.net Upon photoexcitation, electron density can shift from an electron-donating part of the molecule to an electron-accepting part. Polar solvents can stabilize a more polar excited state more effectively than the ground state, leading to a reduction in the energy gap and a red shift in the emission spectrum. The magnitude of this shift can provide information about the change in dipole moment between the ground and excited states. For example, studies on various 2,6-diphenylpyridine-based fluorophores have shown that increasing the electron-donating ability of substituents leads to a successive red shift in both absorption and emission spectra, confirming the presence of ICT. researchgate.net

The UV-Vis absorption spectrum of a related derivative, E,E-2,6-bis(4-cyanostyryl)pyridine (Py4CN), in a moderately polar solvent like dichloromethane (B109758), exhibits distinct absorption peaks corresponding to its conjugated structure. nih.gov The primary absorption bands for Py4CN in dichloromethane are observed at 303 nm and 350 nm. nih.gov The specific effects of a range of solvents on the electronic transitions of 2,6-Bis(4-fluorophenyl)isonicotinaldehyde itself are not extensively documented in the literature, but a similar sensitivity to solvent polarity is anticipated based on the behavior of analogous compounds.

The efficiency of the fluorescence process is quantified by the photoluminescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. Both parameters are crucial for evaluating the performance of a luminescent material and are also sensitive to the molecular environment. bjraylight.comresearchgate.net

Detailed studies on E,E-2,6-bis(4-cyanostyryl)pyridine (Py4CN), a derivative sharing the 2,6-disubstituted pyridine (B92270) core, provide valuable quantitative data. In a dilute dichloromethane solution, Py4CN demonstrates a very high fluorescence quantum yield (Φf) of 0.80 and a fluorescence lifetime (τf) of 2.3 ns. nih.gov This high quantum yield indicates that fluorescence is a dominant de-excitation pathway in solution.

However, these properties can change significantly in the solid state due to intermolecular interactions and aggregation. For Py4CN, the quantum yield decreases to 0.26 in an as-evaporated thin film, and the fluorescence lifetime shortens to 1.0 ns. nih.gov This phenomenon, often referred to as aggregation-caused quenching, is common in many organic fluorophores. Despite this reduction, the quantum yield in the solid state is still substantial, highlighting its potential for solid-state lighting applications.

| Medium | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

|---|---|---|---|---|

| Dichloromethane Solution | 303, 350 | 394, 413 | 0.80 | 2.3 |

| As-evaporated Film | - | 404, 421 | 0.26 | 1.0 |

Excited State Dynamics and Energy Transfer Mechanisms

Upon absorption of a photon, a molecule is promoted to an excited electronic state. The subsequent relaxation processes, collectively known as excited-state dynamics, determine the molecule's photophysical properties. For 2,6-diarylpyridine derivatives, the excited state can deactivate through several competing pathways:

Fluorescence: Radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀), resulting in light emission.

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀).

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicity (e.g., S₁ → T₁), leading to the population of a triplet state.

Intramolecular Charge Transfer (ICT): As mentioned, excitation can lead to a state with significant charge separation. The geometry of this ICT state can differ from the ground state, influencing the emission properties. In some push-pull systems, this can lead to dual fluorescence from both a locally excited (LE) state and a charge-transfer state. rsc.org

Energy transfer mechanisms can also be significant, especially in the solid state or in concentrated solutions. This can occur between identical molecules (self-transfer) or from a donor molecule to an acceptor molecule through Förster Resonance Energy Transfer (FRET) or Dexter electron exchange mechanisms.

Potential for Optoelectronic and Luminescent Material Applications

The favorable photophysical properties of 2,6-bis(aryl)pyridine derivatives make them promising candidates for a range of optoelectronic and luminescent applications. Their rigid, conjugated scaffold provides good thermal and chemical stability, while their high fluorescence quantum yields are essential for efficient light emission.

The tunability of their emission color through chemical modification is a key advantage. By altering the electron-donating or -withdrawing nature of the substituents on the aryl rings, the emission wavelength can be shifted across the visible spectrum. This makes them suitable for use as emitters in Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com For example, pristine crystals of the derivative Py4CN have been shown to produce a bluish-white emission, which is highly desirable for solid-state lighting, as it results from a mixture of two distinct crystal forms that emit in the blue and yellow-green regions. nih.gov

Furthermore, the sensitivity of their fluorescence to the environment has been exploited in the development of chemical sensors. The pyridine nitrogen atom can be protonated or can coordinate to metal ions, leading to significant changes in the absorption and emission properties. This has been utilized to create fluorescent sensors for anions and protons, where the binding event triggers a detectable "turn-on" or "turn-off" fluorescence response. nih.gov The 2,6-bis(arylethynyl)pyridine scaffold, for instance, has been successfully incorporated into receptors for sensing chloride ions. nih.gov

Theoretical and Computational Chemistry Investigations of 2,6 Bis 4 Fluorophenyl Isonicotinaldehyde

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,6-Bis(4-fluorophenyl)isonicotinaldehyde, DFT calculations would provide fundamental insights into its molecular properties.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Band Gaps

This analysis would focus on the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A typical study would calculate the energies of these frontier orbitals and map their spatial distribution across the molecule, identifying electron-rich and electron-poor regions. This would help predict how the molecule might interact with other chemical species.

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution of the molecule. This map uses a color scale to indicate regions of negative potential (typically red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (typically blue), which are electron-poor and susceptible to nucleophilic attack. Analysis of the MEP for this compound would reveal the reactive sites, particularly around the nitrogen atom of the pyridine (B92270) ring, the oxygen of the aldehyde group, and the fluorine atoms on the phenyl rings.

Vibrational Frequency and Spectroscopic Parameter Predictions

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By calculating these frequencies for the optimized geometry of this compound, researchers could theoretically predict its vibrational spectra. This is valuable for interpreting experimental spectra and confirming the molecular structure.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

MD simulations model the physical movements of atoms and molecules over time. For this compound, an MD simulation would reveal its conformational flexibility. This is particularly relevant for understanding the rotational freedom of the two 4-fluorophenyl rings relative to the central pyridine ring. The simulation would track the molecule's trajectory, allowing for the identification of the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its biological activity or material properties.

Non-Covalent Interaction (NCI) Analysis and Quantum Theory of Atoms in Molecules (QTAIM) Studies

NCI analysis is a computational technique used to visualize and characterize weak, non-covalent interactions within and between molecules. For this compound, NCI plots would highlight interactions such as hydrogen bonds and van der Waals forces that stabilize its three-dimensional structure.

The Quantum Theory of Atoms in Molecules (QTAIM) would be used to quantify the strength and nature of these interactions. By analyzing the electron density at specific points (bond critical points), QTAIM can provide a detailed understanding of the bonding within the molecule, including both strong covalent bonds and weaker non-covalent contacts.

Computational Prediction of Reactivity and Selectivity

In-depth Scientific Analysis of this compound Remains Elusive

A comprehensive literature search for the chemical compound this compound has revealed a significant lack of available scientific data regarding its specific supramolecular chemistry and self-assembly properties. Despite targeted searches for information pertaining to its solid-state structure, non-covalent interactions, solution-phase behavior, host-guest chemistry, and potential to form supramolecular polymers, no dedicated research studies or detailed characterizations for this specific molecule could be identified in the public domain.

The inquiry sought to detail the intricate supramolecular characteristics of this compound, a molecule possessing structural motifs—a central pyridine ring, an aldehyde functional group, and two fluorophenyl substituents—that suggest a potential for rich and complex non-covalent interactions. Fluorinated organic molecules and pyridine-based structures are of significant interest in the field of crystal engineering and supramolecular chemistry. They are known to participate in various interactions such as hydrogen bonding, π-stacking, and specific C-H···F interactions, which can dictate their self-assembly into higher-order structures.

However, without experimental or theoretical data from crystallographic studies, spectroscopic analyses (like NMR for solution-phase studies), or other analytical methods, any discussion on the following topics for this compound would be purely speculative:

Supramolecular Chemistry and Self Assembly of 2,6 Bis 4 Fluorophenyl Isonicotinaldehyde Systems

Formation of Supramolecular Polymers and Nanostructures:There is no evidence to suggest that this compound has been used as a monomer or building block to construct supramolecular polymers or other defined nanostructures.

While general principles of supramolecular chemistry can be applied to predict potential behaviors based on the compound's structure, the absence of specific research on 2,6-Bis(4-fluorophenyl)isonicotinaldehyde prevents the generation of a scientifically accurate and verifiable article as requested. Further experimental and computational research is needed to elucidate the supramolecular properties of this particular compound.

Exploration of Biological Activity Mechanisms in Vitro of 2,6 Bis 4 Fluorophenyl Isonicotinaldehyde Analogues

Enzyme Inhibition Studies and Mechanistic Insights (e.g., Kinases, Phosphatases, Hydrolases)

Analogues of 2,6-Bis(4-fluorophenyl)isonicotinaldehyde, particularly those with a 2,6-diarylpyridine or similar heterocyclic core, have demonstrated notable enzyme-inhibiting capabilities. These studies provide a basis for understanding how such compounds might interact with various enzyme classes.

A series of novel diarylpyridines were designed and synthesized as tubulin polymerization inhibitors. nih.gov Several of these compounds exhibited potent antiproliferative activities at sub-micromolar concentrations. nih.gov One of the most active compounds, featuring an indole (B1671886) group, demonstrated broad-spectrum antitumor activity with IC50 values ranging from 0.19 to 0.33 μM across various tumor cell lines. nih.gov This compound was also found to be a potent inhibitor of tubulin polymerization, with activity comparable to the known inhibitor Combretastatin A-4 (CA-4). nih.gov

Furthermore, 2,6-disubstituted pyrazine (B50134) derivatives have been identified as inhibitors of casein kinase 2 (CK2) and PIM kinases. nih.gov Structure-guided optimization led to the development of a lead compound with inhibitory activity in both enzymatic and cellular assays. nih.gov Interestingly, design hybridization also resulted in analogues with potent PIM kinase activity. nih.gov Another study identified 2,3-diphenylpyrazine-based compounds as inhibitors of the S-phase kinase-associated protein 2 (Skp2), which is involved in protein ubiquitination. researchgate.net The most potent of these compounds inhibited the Skp2-Cks1 interaction with an IC50 value of 2.8 μM and showed anticancer effects in xenograft mouse models. researchgate.net

In the realm of receptor tyrosine kinases, a conformationally constrained 2-pyridone analogue, structurally related to 2,6-diarylpyridines, was found to be a potent Met kinase inhibitor with an IC50 value of 1.8 nM. nih.gov This compound also demonstrated inhibitory activity against Flt-3 and VEGFR-2 kinases. nih.gov

Table 1: Enzyme Inhibition by Analogues of this compound

| Compound Class | Target Enzyme(s) | Key Findings |

|---|---|---|

| Diarylpyridines | Tubulin | Potent inhibition of tubulin polymerization, with IC50 values in the sub-micromolar range for the most active compounds. nih.gov |

| 2,6-Disubstituted pyrazines | CK2, PIM kinases | Identification of dual inhibitors with activity in enzymatic and cellular assays. nih.gov |

| 2,3-Diphenylpyrazines | S-phase kinase-associated protein 2 (Skp2) | Inhibition of Skp2-Cks1 interaction with an IC50 of 2.8 μM for the lead compound. researchgate.net |

Antimicrobial Activity and Proposed Mechanisms of Action in Vitro

The antimicrobial potential of compounds structurally similar to this compound has been investigated against various pathogens. The proposed mechanisms often involve metal chelation or inhibition of essential bacterial enzymes.

For instance, pyridine-2,6-dithiocarboxylic acid (pdtc), a metal chelator produced by Pseudomonas spp., has demonstrated antimicrobial properties. nih.gov Its mechanism is believed to be antagonism through metal sequestration, a process that can be reduced by the addition of Fe(III), Co(III), and Cu(II), and enhanced by Zn(II). nih.gov

A series of 2,6-diacetylpyridine (B75352) bis(acylhydrazones) were evaluated for their antibacterial and antifungal properties. nih.gov Some of these compounds showed good activity against Gram-positive bacteria. nih.gov In many cases, the metal complexes of these ligands showed similar or reduced activity compared to the ligands themselves, with the exception of iron complexes which were more active. nih.gov

Furthermore, a series of 2,6-diaryl-4,5-secondary aminonicotinonitriles were synthesized and evaluated for their antibacterial and antifungal activities. researchgate.net Several of these compounds showed potent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus vulgaris, Aspergillus niger, and Candida albicans. researchgate.net

Table 2: Antimicrobial Activity of 2,6-Disubstituted Pyridine (B92270) Analogues

| Compound Class | Target Organisms | Proposed Mechanism of Action |

|---|---|---|

| Pyridine-2,6-dithiocarboxylic acid (pdtc) | Non-pseudomonad bacteria, some P. stutzeri strains | Metal sequestration. nih.gov |

| 2,6-Diacetylpyridine bis(acylhydrazones) | Gram-positive bacteria | Not fully elucidated, metal complexation plays a role. nih.gov |

Investigations of Interactions with Biomolecules (e.g., DNA, Specific Proteins)

The interaction with DNA is a key mechanism of action for many therapeutic agents. Studies on analogues of this compound suggest that this class of compounds may also interact with DNA.

A series of 2,6-diphenylpyrazine (B1267240) derivatives were synthesized and their DNA binding properties were investigated. nih.gov One compound bearing imidazoline (B1206853) terminal groups was identified as a potent AT-specific DNA minor groove binder. nih.gov This indicates that the "V-shaped" 2,6-diaryl core can effectively fit into the minor groove of the DNA double helix. researchgate.net However, the study also noted that there was no direct correlation between DNA interaction and cytotoxicity for this series of compounds. nih.gov

Fluorescence-based assays are commonly used to determine the preferential binding mode of small molecules to DNA, distinguishing between intercalation and minor groove binding. nih.gov Such methods could be applied to further investigate the DNA binding properties of this compound and its analogues.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent analogues.

In the study of diarylpyridine tubulin inhibitors, it was found that the presence of an indole group as one of the aryl substituents was a key factor for potent biological activity. nih.gov This suggests that the nature of the aryl groups at the 2 and 6 positions of the pyridine ring plays a significant role in the interaction with the target protein.

For the 2,6-diphenylpyrazine derivatives that bind to the DNA minor groove, the presence of hydrophilic chains, such as those terminating in an imidazoline group, was important for potent DNA binding. nih.gov This highlights the role of substituents on the aryl rings in modulating the interaction with biomolecules.

Computational Docking and Binding Site Analysis for Biomolecular Targets

Computational docking is a powerful tool for predicting the binding mode and affinity of a small molecule to a biological target. This approach has been used to study analogues of this compound and to rationalize their biological activities.

For the diarylpyridine tubulin inhibitors, molecular modeling studies showed that the most potent compound could bind to the colchicine (B1669291) binding site on tubulin. nih.gov This provides a structural basis for its observed inhibition of tubulin polymerization and its antiproliferative activity.

In the case of 2,6-diaryl-substituted pyridine and 3,4-dihydropyrimidine-2(1H)-one derivatives, molecular docking was used to evaluate their inhibitory potential against the kinesin Eg5. nih.gov The docking results identified compounds with favorable binding energies and low inhibitory constants (Ki), suggesting they could be effective inhibitors of this motor protein. nih.gov

Reverse docking is another computational strategy that can be employed to identify potential molecular targets for a given compound by screening it against a large database of protein structures. researchgate.net This approach could be valuable in identifying novel targets for this compound and its analogues.

Advanced Materials Science Applications of 2,6 Bis 4 Fluorophenyl Isonicotinaldehyde and Its Derivatives

Development of Organic Semiconductors and Emitters for Optoelectronics

The development of organic semiconductors and emitters is a cornerstone of modern optoelectronics, with applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the molecular structure of the organic materials used. While direct studies on 2,6-Bis(4-fluorophenyl)isonicotinaldehyde are not available, its core components suggest potential utility in this field.

The 2,6-diarylpyridine framework is a well-known electron-deficient (n-type) moiety. The incorporation of two fluorine atoms, which are highly electronegative, further enhances this electron-accepting character. This property is crucial for creating n-type organic semiconductors, which are essential for the fabrication of efficient p-n junctions in organic electronic devices. The planarity of the bis(phenyl)pyridine core can facilitate intermolecular π-π stacking, which is vital for efficient charge transport.

The aldehyde group offers a versatile handle for further chemical modification. It can be converted into various functional groups to tune the electronic and optical properties of the molecule. For instance, condensation reactions with amines can yield imines, which can extend the π-conjugation of the system and shift the absorption and emission wavelengths.

Table 1: Potential Optoelectronic Properties of this compound Derivatives

| Derivative Functional Group | Potential Effect on Optoelectronic Properties | Potential Application |

| Imine | Extended π-conjugation, red-shifted absorption/emission | Emitter in OLEDs |

| Cyano (-CN) substituted | Lowered LUMO energy level, improved electron injection | n-type semiconductor in OFETs |

| Vinyl | Enhanced charge carrier mobility | Active layer in OPVs |

Application in Fluorescent Probes and Chemical Sensors

The aldehyde functionality in this compound makes it a prime candidate for the development of fluorescent probes and chemical sensors. Aldehydes are known to react specifically with certain analytes, leading to a change in the fluorescence properties of the molecule.

Derivatives of 2,6-diarylpyridines have been explored as fluorescent chemosensors. For instance, a derivative, 4-phenyl-2,6-bis(4-aminophenyl)pyridine, has been synthesized and tested as a fluorescence chemosensor for formaldehyde. The sensor showed a change in its emission wavelength from 489 nm to 442 nm upon the addition of formaldehyde, with a detection limit of 6.2 ppm. This demonstrates the potential of the 2,6-diarylpyridine scaffold in designing fluorescent probes.

Table 2: Potential Sensing Applications of this compound-Based Probes

| Target Analyte | Sensing Mechanism | Potential Observable Change |

| Amines/Amino Acids | Imine formation | "Turn-on" fluorescence |

| Hydrazines | Hydrazone formation | Colorimetric and fluorescent response |

| Thiols | Thioacetal formation | Ratiometric fluorescence change |

Role as Building Blocks in Functional Polymers and Copolymers

The bifunctional nature of this compound, with its reactive aldehyde group and potential for further functionalization on the phenyl rings, makes it a valuable building block for the synthesis of functional polymers and copolymers. Organic building blocks are fundamental components for creating a wide array of materials with tailored properties.

Polymers incorporating the 2,6-diarylpyridine moiety can exhibit interesting thermal, mechanical, and electronic properties. The rigid pyridine (B92270) core can impart thermal stability and high glass transition temperatures to the polymer backbone. The fluorine atoms can enhance solubility in organic solvents and improve the material's resistance to oxidative degradation.

The aldehyde group can be utilized in various polymerization reactions. For example, it can undergo condensation polymerization with diamines to form polyimines (also known as Schiff base polymers). These polymers often possess interesting optical and electronic properties and have been investigated for applications in OLEDs and as chemosensors.

Exploration in Photo-Switchable and Responsive Materials

Photo-switchable and responsive materials are a class of "smart" materials that can change their properties upon exposure to light. This behavior is often based on the reversible isomerization of a photochromic molecule embedded within the material. While there is no direct research on this compound for this purpose, its aldehyde group offers a potential route to introduce photochromic properties.

For instance, the aldehyde could be reacted with a molecule containing a photo-responsive unit, such as an azobenzene (B91143) or a spiropyran. The resulting derivative could then be incorporated into a polymer matrix or used as a standalone photo-switchable molecule. The electronic properties of the bis(fluorophenyl)pyridine core could influence the photo-switching behavior of the attached chromophore. The development of new classes of photochromic compounds is an active area of research.

Table 3: Potential Photo-Responsive Systems Based on this compound

| Photochromic Unit | Potential Switching Mechanism | Potential Application |

| Azobenzene | trans-cis isomerization | Photo-switchable surfaces, data storage |

| Spiropyran | Ring-opening/closing isomerization | Photo-controlled drug delivery |

| Diarylethene | Cyclization/cycloreversion reaction | High-density optical data storage |

Q & A

Q. What are the standard synthetic routes for preparing 2,6-bis(4-fluorophenyl)isonicotinaldehyde?

- Methodological Answer : The synthesis typically involves cross-coupling reactions to introduce fluorophenyl groups to the isonicotinaldehyde core. A plausible route includes:

- Step 1 : Use a Suzuki-Miyaura coupling between 2,6-dibromoisonicotinaldehyde and 4-fluorophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) with a base (e.g., Na₂CO₃).

- Step 2 : Optimize reaction conditions (temperature: 80–100°C, 12–24 hours) to achieve high regioselectivity and yield .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC or TLC.

Q. How can the structure and purity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to predicted chemical shifts (e.g., aldehyde proton at ~10 ppm, fluorophenyl aromatic signals split due to para-substitution) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) at m/z 335.3 (C₁₉H₁₂F₂NO) .

- Infrared (IR) Spectroscopy : Identify aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (~1220 cm⁻¹) .

Q. What are the key reactivity patterns of the aldehyde group in this compound?

- Methodological Answer : The aldehyde group can undergo nucleophilic additions (e.g., Grignard reagents, hydrazines) or oxidation/reduction reactions. For example:

- Reductive Amination : React with primary amines (e.g., benzylamine) in the presence of NaBH₃CN to form secondary amines. Monitor via disappearance of the aldehyde proton in ¹H NMR .

- Oxidation : Convert to carboxylic acid using KMnO₄ in acidic conditions, though fluorophenyl groups may require protective strategies .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in a dark, dry environment at 2–8°C in airtight containers to prevent aldehyde oxidation or moisture absorption .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of fluorine atoms. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis set. Compare results with experimental UV-Vis spectra .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) by aligning the aldehyde/fluorophenyl moieties with active-site residues. Validate with in vitro assays .

Q. How might structural analogs inform hypotheses about this compound’s biological activity?

- Methodological Answer :

- Comparative Analysis : Study fluorinated analogs (e.g., 2-(4-fluorophenyl)isonicotinaldehyde, CAS 1214368-14-5) for shared bioactivity trends. For example, fluorophenyl groups in similar compounds show antimicrobial or kinase-inhibitory properties .

- In Vitro Screening : Conduct cytotoxicity assays (e.g., MTT on HeLa cells) and enzyme inhibition studies (e.g., tyrosine kinases) to identify preliminary activity .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Control Experiments : Repeat synthesis under inert atmosphere (N₂/Ar) to rule out oxidation side products .

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals. Compare with literature data for fluorinated aldehydes .

- Elemental Analysis : Confirm C/H/N/F ratios to verify purity and stoichiometry .

Q. What strategies can stabilize this compound during long-term storage?

- Methodological Answer :

- Accelerated Stability Testing : Store aliquots at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Add antioxidants (e.g., BHT) if aldehyde oxidation is observed .

- Lyophilization : For aqueous solutions, freeze-dry to prevent hydrolysis. Reconstitute in anhydrous DMSO before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.